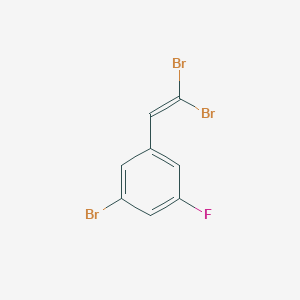
1-Bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, fluorine, and vinyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene typically involves the bromination of 3-(2,2-dibromovinyl)-5-fluorobenzene. This can be achieved through the following steps:
Starting Material: 3-(2,2-dibromovinyl)-5-fluorobenzene.
Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is typically carried out at room temperature or slightly elevated temperatures.
Isolation: The product, 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene, is isolated by standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form the corresponding alkane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of substituted derivatives such as 1-amino-3-(2,2-dibromovinyl)-5-fluorobenzene.
Oxidation: Formation of 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzaldehyde or 1-bromo-3-(2,2-dibromovinyl)-5-fluorobenzoic acid.
Reduction: Formation of 1-bromo-3-(2,2-dibromoethyl)-5-fluorobenzene.
Scientific Research Applications
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the design of new drugs with potential therapeutic effects.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its target.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2-dibromovinyl)-5-methylbenzene: Similar structure but with a methyl group instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-chlorobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.
1-Bromo-3-(2,2-dibromovinyl)-5-iodobenzene: Similar structure but with an iodine atom instead of a fluorine atom.
Uniqueness
1-Bromo-3-(2,2-dibromovinyl)-5-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them valuable in drug design and development.
Properties
Molecular Formula |
C8H4Br3F |
|---|---|
Molecular Weight |
358.83 g/mol |
IUPAC Name |
1-bromo-3-(2,2-dibromoethenyl)-5-fluorobenzene |
InChI |
InChI=1S/C8H4Br3F/c9-6-1-5(3-8(10)11)2-7(12)4-6/h1-4H |
InChI Key |
JIYVMXUZEQGQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


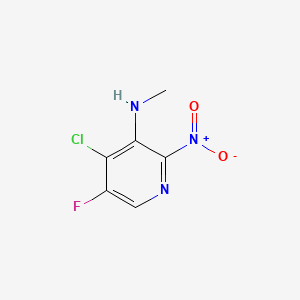
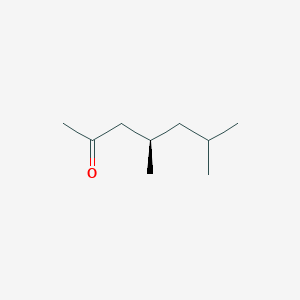
![rel-(1R,5S,6s)-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13902878.png)
![Methyl (2S)-2-(tert-butoxycarbonylamino)-3-[(3R)-2-oxopyrrolidin-3-YL]propanoate](/img/structure/B13902883.png)
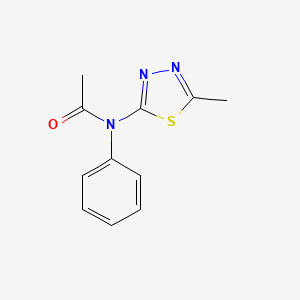
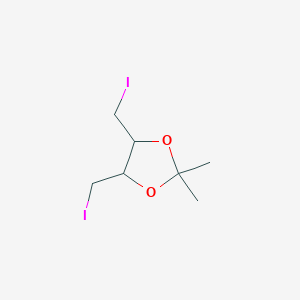
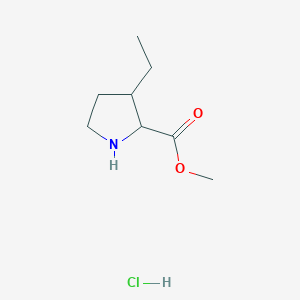
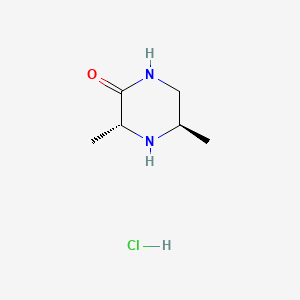
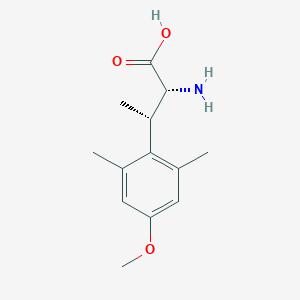
![Diethyl 2-[[(6-chloro-3-pyridyl)amino]methylene]propanedioate](/img/structure/B13902907.png)
![tert-butyl N-[(2S)-2-amino-2-cyclopropyl-ethyl]carbamate](/img/structure/B13902923.png)
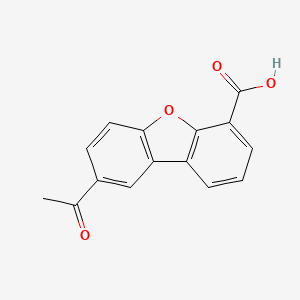
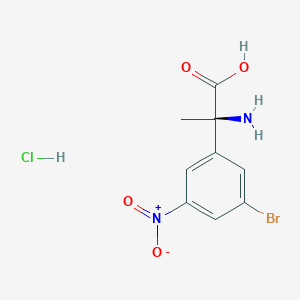
![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)
